Methyl 7-phenylheptanoate
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Overview
Description
Methyl 7-phenylheptanoate is an organic compound with the molecular formula C14H20O2. It is a clear, colorless to pale yellow liquid that is primarily used in biochemical research. This compound is a member of the ester family, characterized by the presence of a carbonyl group adjacent to an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 7-phenylheptanoate can be synthesized through the esterification of 7-phenylheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-phenylheptanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the ester into a carboxylic acid.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 7-phenylheptanoic acid.
Reduction: 7-phenylheptanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 7-phenylheptanoate is used in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in studies involving lipid metabolism and enzyme activity.
Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of methyl 7-phenylheptanoate involves its interaction with specific enzymes and receptors in biological systems. The ester group can undergo hydrolysis to release the active 7-phenylheptanoic acid, which then interacts with molecular targets such as enzymes involved in lipid metabolism. The pathways involved include ester hydrolysis and subsequent metabolic processes.
Comparison with Similar Compounds
Methyl 7-phenylheptanoate can be compared with other esters such as:
Methyl benzoate: Similar ester functionality but with a benzene ring directly attached to the ester group.
Ethyl 7-phenylheptanoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 7-phenylhexanoate: Similar structure but with one less carbon in the alkyl chain.
The uniqueness of this compound lies in its specific alkyl chain length and phenyl group positioning, which influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 7-phenylheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-16-14(15)12-8-3-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,2-3,5,8-9,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSNATXOGRAOIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426624 |
Source
|
Record name | METHYL 7-PHENYLHEPTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101689-18-3 |
Source
|
Record name | METHYL 7-PHENYLHEPTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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